2,5-Diaminobenzonitrile

Description

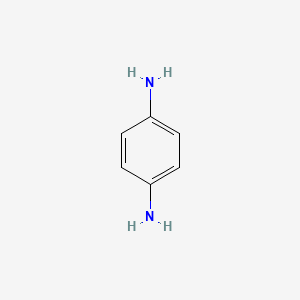

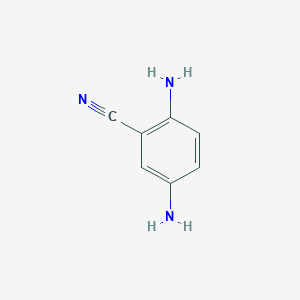

Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXLBNXZXSWLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545810 | |

| Record name | 2,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14346-13-5 | |

| Record name | 2,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diaminobenzonitrile CAS number and properties

CAS Number: 14346-13-5[1][2][3][4][5][6]

This technical guide provides an in-depth overview of 2,5-Diaminobenzonitrile, a chemical compound utilized in various research and development applications, particularly in the synthesis of pharmaceuticals and dyes.[1] The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound, also known as 2-Cyano-1,4-phenylenediamine or 5-Aminoanthranilonitrile, is a solid organic compound characterized by the presence of two amino groups and a nitrile group attached to a benzene (B151609) ring.[1][2] It typically appears as a white to light yellow crystalline powder and is sparingly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14346-13-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇N₃ | [1][2][4][5] |

| Molecular Weight | 133.15 g/mol | [2][4][5][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 85-87 °C, 90-92 °C | [5][7] |

| Purity | ≥98% | [2] |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 4.05 ± 0.10 (Predicted) | [1] |

| Density | 1.24 g/cm³ | [5] |

Synthesis Protocols

The synthesis of this compound can be achieved through the reduction of a nitro-substituted precursor. Two detailed experimental methods are outlined below.

Method 1: Reduction of 5-Nitroanthranilonitrile

This protocol involves the reduction of 5-nitroanthranilonitrile using stannous chloride dihydrate in the presence of concentrated hydrochloric acid.[7]

Experimental Protocol:

-

Prepare a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.

-

To this solution, add 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes.

-

Maintain the internal temperature at about 50°C using water cooling.

-

Continue stirring the mixture for 4 hours and then let it stand overnight.

-

Cool the reaction mixture to 5°C in an ice bath.

-

Make the mixture strongly basic by adding a cold 50% solution of sodium hydroxide.

-

Extract the product with methylene (B1212753) chloride.

-

Wash the combined methylene chloride extracts with water.

-

Remove the solvent by distillation to obtain the crude product.

-

Recrystallize the product from a benzene-skellysolve B mixture to yield purified this compound. The expected yield is approximately 86.5%, with a melting point of 86-87°C.[7]

Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This alternative synthesis route employs the catalytic hydrogenation of 2-cyano-4-nitroaniline using a platinum-on-carbon catalyst.[8][9]

Experimental Protocol:

-

In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of chemically pure ammonia.[9]

-

Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.

-

Raise the temperature to 50°C and maintain the pressure at 1.6 MPa until hydrogen absorption ceases.

-

After the reaction is complete, filter the reaction mixture and collect the filtrate.

-

Allow the filtrate to crystallize at -10°C for 18 hours.

-

Perform solid-liquid separation under a nitrogen atmosphere to obtain the solid product and a filtrate.

-

Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130°C to 136°C to obtain pure, white this compound.[9]

-

The filtrate can be concentrated to 1/5 of its original volume, and steps 5-7 can be repeated to recover more product. The overall yield is reported to be 98.0% with a purity of not less than 99.5%.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause skin and serious eye irritation.[11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Source(s) |

| Hazard Statements | H302: Harmful if swallowed. | [10][12] |

| H312: Harmful in contact with skin. | [10][12] | |

| H315: Causes skin irritation. | [11] | |

| H319: Causes serious eye irritation. | [11] | |

| H332: Harmful if inhaled. | [10] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][10] |

| P264: Wash skin thoroughly after handling. | [10][12] | |

| P270: Do not eat, drink or smoke when using this product. | [10][12] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10][12][13] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [10][12] | |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | [10][12] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

When handling this compound, it is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[11][13] Work should be conducted in a well-ventilated area or under a fume hood.[10][11] In case of spills, avoid generating dust and clean up using dry procedures.[13] Store the compound in a tightly closed container in a dry, well-ventilated place.[12]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its bifunctional nature, with two amino groups and a nitrile moiety, allows for its use in the construction of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[1] It is also used in the synthesis of dyes.[1] While the compound itself is primarily an intermediate, its derivatives are of interest in medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 14346-13-5 [sigmaaldrich.com]

- 4. This compound | C7H7N3 | CID 13647308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 14346-13-5 [amp.chemicalbook.com]

- 9. This compound | 14346-13-5 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,5-Diaminobenzonitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of 2,5-diaminobenzonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and established synthesis protocols.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a benzene (B151609) ring substituted with two amino (-NH₂) groups and one nitrile (-C≡N) group.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Cyano-1,4-phenylenediamine, 2-Cyano-p-phenylenediamine, 5-Aminoanthranilonitrile[2][3][4][5]

The canonical SMILES representation of the molecule is C1=CC(=C(C=C1N)C#N)N.[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This compound typically appears as a white to light yellow or light brown to khaki crystalline powder.[2][5]

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][2][3] |

| Molecular Weight | 133.15 g/mol | [1][3] |

| Melting Point | 85-87 °C / 90-92 °C | [5][6][7] |

| Boiling Point | 371 °C at 760 mmHg | [5][8] |

| Density | 1.24 g/cm³ | [5][7] |

| pKa | 4.05 ± 0.10 (Predicted) | [2][5] |

| Appearance | White to light yellow/brown powder | [2] |

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of a variety of organic molecules.[2] Its functional groups—the two amines and the nitrile—offer multiple reaction sites. It is particularly utilized in the preparation of pharmaceuticals, dyes, and heterocyclic compounds.[2] For instance, it is an intermediate in the production of azo dyes used in the textile industry.[8]

Experimental Protocols: Synthesis of this compound

Two common methods for the laboratory synthesis of this compound are detailed below.

Method 1: Reduction of 5-Nitroanthranilonitrile

This protocol involves the reduction of a nitro group to an amine using stannous chloride dihydrate in an acidic medium.

Materials:

-

5-nitroanthranilonitrile (0.1 mole, 16.314 g)

-

Stannous chloride dihydrate (0.356 mole, 80 g)

-

Concentrated hydrochloric acid (200 ml)

-

50% Sodium hydroxide (B78521) solution

-

Methylene (B1212753) chloride

-

Water

-

Benzene-Skellysolve B

Procedure:

-

Prepare a solution of 80 g of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.

-

Over approximately 5 minutes, add 16.314 g of 5-nitroanthranilonitrile to the solution in portions. Maintain the internal temperature at around 50°C using water cooling.

-

Continuously stir the mixture for 4 hours, then let it stand overnight.

-

Cool the reaction mixture to 5°C in an ice bath.

-

Carefully add a cold 50% sodium hydroxide solution until the mixture is strongly basic.

-

Extract the product from the mixture using methylene chloride.

-

Wash the combined methylene chloride extracts with water.

-

Remove the solvent by distillation to yield the crude product. An expected yield is approximately 11.51 g (86.5%), with a melting point of 85°-87°C.[6]

-

For further purification, recrystallize the product from a benzene-Skellysolve B mixture, which should yield a product with a melting point of 86°-87°C.[6]

Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This industrial-scale method utilizes catalytic hydrogenation for the reduction of the nitro group.

Materials:

-

2-cyano-4-nitroaniline (3 kg)

-

Ethanol (15 liters)

-

3% Pt/C catalyst (80 g)

-

Ammonia (chemically pure, 300 ml)

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.[9]

-

Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.

-

Heat the mixture to 50°C and maintain a pressure of 1.6 MPa. The reaction proceeds until hydrogen is no longer absorbed.[9]

-

Once the reaction is complete, filter the mixture and collect the filtrate.[9]

-

Allow the filtrate to crystallize at -10°C for 18 hours.[9][10]

-

Perform solid-liquid separation under a nitrogen atmosphere to isolate the solid product and the filtrate.[9][10]

-

Dry the solid product in a vacuum drying oven, followed by vacuum distillation at 130°C-136°C to obtain pure, white this compound.[9][10]

-

The filtrate can be concentrated to 1/5 of its original volume and the crystallization and separation steps (5-7) repeated to increase the overall yield. This method can achieve a purity of ≥99.5% and a yield of 98.0%.[9][10]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of 5-nitroanthranilonitrile (Method 1).

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C7H7N3 | CID 13647308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 14346-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound | 14346-13-5 [amp.chemicalbook.com]

- 10. This compound | 14346-13-5 [chemicalbook.com]

An In-Depth Technical Guide to 2,5-Diaminobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzonitrile is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its unique structure, featuring a benzene (B151609) ring substituted with two amino groups and a nitrile group, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its role in the discovery of kinase and farnesyltransferase inhibitors.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 14346-13-5 | [2] |

| Appearance | Light brown to khaki solid | |

| Melting Point | 90-92 °C | |

| Boiling Point | 371 °C | |

| Density | 1.24 g/cm³ | |

| pKa | 4.05 ± 0.10 (Predicted) |

Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common experimental protocols are outlined below.

Experimental Protocol 1: Reduction of 5-Nitroanthranilonitrile

This protocol involves the reduction of a nitro group to an amino group using stannous chloride.

Materials:

-

5-Nitroanthranilonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Water (H₂O)

-

Benzene

-

Skellysolve B

Procedure:

-

To a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid, add 16.314 grams (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes.

-

Maintain the internal temperature at about 50°C using water cooling.

-

Continue stirring for 4 hours and then let the mixture stand overnight.

-

Cool the reaction mixture to 5°C in an ice bath.

-

Add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.

-

Extract the mixture with methylene chloride.

-

Wash the methylene chloride extracts with water.

-

Remove the solvent by distillation to obtain the crude product.

-

Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield purified this compound.

Experimental Protocol 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This method utilizes catalytic hydrogenation for the reduction of the nitro group.

Materials:

-

2-Cyano-4-nitroaniline

-

Ethanol

-

3% Pt/C catalyst

-

Ammonia (chemically pure)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

In a 20-liter autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.

-

Replace the air in the autoclave with nitrogen, then introduce hydrogen gas.

-

Raise the temperature to 50°C and maintain the pressure at 1.6 MPa until hydrogen is no longer consumed.

-

After the reaction is complete, filter the reaction mixture and collect the filtrate.

-

Allow the filtrate to crystallize at -10°C for 18 hours.

-

Perform solid-liquid separation under a nitrogen atmosphere to obtain the solid product and filtrate.

-

Dry the solid in a vacuum drying oven and then by vacuum distillation at 130°C-136°C to obtain pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors for cancer therapy.

Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them important drug targets. This compound derivatives have been explored as potent tyrosine kinase inhibitors. For instance, 2,5-diaminopyrimidine-based compounds have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling.[3] These inhibitors have shown significant anti-proliferative activities in various B-cell lymphoma cell lines.[3]

The general workflow for the synthesis of such inhibitors often involves the reaction of the diamine with a suitable electrophile to introduce a pharmacophore that can covalently bind to a cysteine residue in the active site of the kinase.

Farnesyltransferase Inhibitors and the Ras Signaling Pathway

The Ras family of small GTPases are key regulators of cell proliferation and survival. The function of Ras proteins is dependent on their localization to the cell membrane, a process facilitated by post-translational modification, including farnesylation, which is catalyzed by the enzyme farnesyltransferase (FTase).[4] Farnesyltransferase inhibitors (FTIs) block this modification, thereby preventing Ras signaling and inhibiting tumor growth.[4][5] While specific examples directly using this compound were not detailed in the provided context, its structural motifs are relevant to the design of small molecule inhibitors targeting enzyme active sites. The general principle of FTI action is to block the farnesylation of Ras, thereby inhibiting its downstream signaling cascade.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a scaffold for the synthesis of potent enzyme inhibitors, particularly in the realm of oncology, underscores its importance in modern drug discovery. The synthetic routes are well-established, allowing for its accessibility in research settings. Further exploration of derivatives of this compound is likely to yield novel therapeutic candidates targeting a range of diseases.

References

An In-depth Technical Guide to the Synthesis of 2,5-Diaminobenzonitrile from 2-Cyano-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 2,5-diaminobenzonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on the reduction of the nitro group of 2-cyano-4-nitroaniline to an amine, a crucial transformation for the generation of novel molecular scaffolds.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. Its bifunctional nature, possessing both amino and cyano groups, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The synthesis from 2-cyano-4-nitroaniline is a common and effective route, typically achieved through the reduction of the nitro functionality. This document outlines a reliable and scalable laboratory procedure for this conversion.

Reaction Scheme

The core of the synthesis involves the reduction of the nitro group in 2-cyano-4-nitroaniline to an amino group, yielding this compound. A common and effective method for this transformation is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound from 2-cyano-4-nitroaniline.

Materials and Reagents:

-

2-cyano-4-nitroaniline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Skellysolve B (or a similar petroleum ether/hexane solvent)

-

Water (H₂O)

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Water or ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

Melting point apparatus

-

Infrared spectrometer

Procedure:

-

Reaction Setup: In a suitable round-bottom flask equipped with a stirrer, prepare a solution of 80 grams (0.356 mole) of stannous chloride dihydrate in 200 ml of concentrated hydrochloric acid.[1]

-

Addition of Starting Material: To the stirred solution, add 16.314 grams (0.1 mole) of 2-cyano-4-nitroaniline in portions over approximately 5 minutes.[1] Use a water bath to cool the reaction mixture, maintaining the internal temperature at about 50°C.[1]

-

Reaction: Continue stirring the mixture for 4 hours.[1] After this period, allow the mixture to stand overnight at room temperature.[1]

-

Work-up and Neutralization: Cool the reaction mixture to 5°C in an ice bath.[1] Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.[1]

-

Extraction: Extract the product from the basic aqueous mixture using methylene chloride.[1]

-

Washing: Wash the combined methylene chloride extracts with water.[1]

-

Solvent Removal: Remove the methylene chloride by distillation, for instance, using a rotary evaporator.[1] This will yield the crude product.

-

Purification: Recrystallize the crude product from a mixture of benzene and Skellysolve B to obtain the purified this compound.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the described experimental protocol.

| Parameter | Value | Reference |

| Starting Material | 2-cyano-4-nitroaniline | [1] |

| Molar Amount of Starting Material | 0.1 mole | [1] |

| Reducing Agent | Stannous chloride dihydrate | [1] |

| Molar Amount of Reducing Agent | 0.356 mole | [1] |

| Solvent | Concentrated Hydrochloric Acid | [1] |

| Reaction Temperature | ~50°C | [1] |

| Reaction Time | 4 hours, then stand overnight | [1] |

| Yield of Crude Product | 11.51 grams | [1] |

| Molar Yield | 86.5% | [1] |

| Melting Point (Crude) | 85-87°C | [1] |

| Melting Point (Recrystallized) | 86-87°C | [1] |

| Characterization | Infrared spectrum in agreement | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and with a thorough understanding of the hazards of the chemicals involved.

References

Spectroscopic Profile of 2,5-Diaminobenzonitrile: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 2,5-Diaminobenzonitrile, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details the experimental protocols for acquiring such data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ortho: ~8-9, meta: ~2-3 |

| H-4 | ~6.6 - 6.8 | Doublet (d) | ortho: ~8-9 |

| H-6 | ~7.1 - 7.3 | Doublet (d) | meta: ~2-3 |

| -NH₂ (C2) | ~4.0 - 5.0 | Broad Singlet | - |

| -NH₂ (C5) | ~3.5 - 4.5 | Broad Singlet | - |

Note: Chemical shifts are referenced to a standard internal solvent signal. The amino proton signals are broad and their chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CN) | ~118 - 122 |

| C2 (-NH₂) | ~145 - 150 |

| C3 | ~115 - 120 |

| C4 | ~110 - 115 |

| C5 (-NH₂) | ~140 - 145 |

| C6 | ~120 - 125 |

| -CN | ~117 - 120 |

Note: Aromatic carbons typically appear in the 120-170 ppm range. The presence of amino groups causes a significant upfield shift for the carbons they are attached to.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2260 - 2210 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium, Multiple Bands |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol/Methanol | ~250-260 and ~320-340 |

Note: The presence of two amino groups and a nitrile group on the benzene (B151609) ring is expected to result in multiple absorption bands in the UV region.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

-

2.2 Infrared (IR) Spectroscopy

-

Thin Solid Film Method :

-

Dissolve a small amount of this compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

-

-

Potassium Bromide (KBr) Pellet Method :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the ground mixture into a pellet press.

-

Apply high pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum.

-

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition :

-

Use a UV-Vis spectrophotometer.

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of an unknown sample by creating a calibration curve.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Diaminobenzonitrile. Due to the limited availability of experimental public domain spectral data for this specific compound, this guide utilizes predicted NMR data to facilitate structural elucidation and characterization. The methodologies and interpretations presented herein serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated based on established computational algorithms and provide a reliable estimation of the chemical shifts and coupling constants. The data is presented for a standard NMR experiment conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polar organic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 6.85 | d | 2.5 | 1H |

| H-4 | 6.60 | dd | 8.5, 2.5 | 1H |

| H-6 | 6.95 | d | 8.5 | 1H |

| 2-NH₂ | 5.10 | s (broad) | - | 2H |

| 5-NH₂ | 4.80 | s (broad) | - | 2H |

Note: The chemical shifts of the amine (NH₂) protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad singlets due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CN) | 119.5 |

| C-2 (C-NH₂) | 150.0 |

| C-3 | 117.0 |

| C-4 | 115.5 |

| C-5 (C-NH₂) | 148.0 |

| C-6 | 118.0 |

| C-CN | 95.0 |

Experimental Protocols

A standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is suitable for polar compounds and will allow for the observation of the amine protons.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: A range of 0-200 ppm is appropriate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for spectral assignment and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of 2,5-Diaminobenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 2,5-Diaminobenzonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the expected spectral features, a comprehensive experimental protocol for sample analysis, and logical diagrams to illustrate both the experimental workflow and the correlation between the molecule's structure and its spectral signature.

Introduction to FT-IR Analysis of this compound

This compound is an aromatic organic compound featuring a benzene (B151609) ring substituted with two primary amine (-NH₂) groups and a nitrile (-C≡N) group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for structural elucidation and quality control.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, nitrile, and substituted aromatic functional groups. The following table summarizes the principal absorption bands, their expected wavenumber ranges, and the vibrational modes responsible for them.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3450 - 3300 | Medium - Strong | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretching |

| 3100 - 3000 | Medium - Weak | Aromatic C-H | C-H Stretching |

| 2260 - 2220 | Medium - Weak, Sharp | Nitrile (-C≡N) | C≡N Stretching[1][2] |

| 1650 - 1590 | Medium - Strong | Primary Amine (-NH₂) | N-H Bending (Scissoring) |

| 1600 - 1450 | Medium (multiple bands) | Aromatic Ring | C=C In-Ring Stretching[3][4] |

| 1360 - 1250 | Medium - Strong | Aromatic Amine | C-N Stretching |

| 900 - 675 | Strong | Substituted Aromatic | C-H Out-of-Plane Bending[5] |

Note: The presence of two primary amine groups will result in a pair of N-H stretching bands, characteristic of primary amines.[1][4]

Experimental Protocol: FT-IR Analysis of Solid Samples

Attenuated Total Reflectance (ATR) has become the predominant sampling technique for the FT-IR analysis of solid materials due to its simplicity, speed, and minimal sample preparation requirements.[6][7][8][9]

Methodology: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol (B130326) or acetone, using a soft, lint-free wipe.[10] Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, perform a background scan. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.[7]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal surface, which is critical for obtaining a high-quality spectrum.[7][10]

-

Spectrum Acquisition: Initiate the sample scan. The infrared beam passes through the ATR crystal, reflects off the internal surface, and creates an evanescent wave that penetrates a few micrometers into the sample.[6][11] The sample absorbs energy at specific frequencies, and the attenuated beam returns to the detector.

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2 to prevent cross-contamination.[12]

Visualizations: Workflows and Correlations

The following diagrams, generated using the DOT language, illustrate key aspects of the FT-IR analysis process.

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. instanano.com [instanano.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. agilent.com [agilent.com]

- 8. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Unveiling the Spectroscopic Behavior of 2,5-Diaminobenzonitrile: A Technical Guide to its UV-Vis Absorption in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,5-Diaminobenzonitrile. While comprehensive experimental data for this specific compound across a wide array of solvents is limited in publicly accessible literature, this document consolidates the available spectral information, outlines a detailed experimental protocol for its determination, and discusses the expected solvatochromic behavior based on the principles of physical organic chemistry and studies on analogous compounds.

Introduction to Solvatochromism and UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] The absorption of light corresponds to the excitation of electrons to higher energy states, and the wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.[1] The phenomenon where the color of a solution, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent is known as solvatochromism.[3][4] This effect arises from differential solvation of the ground and excited states of the solute molecule.[5] By studying the UV-Vis absorption spectrum of a compound in a range of solvents, valuable insights into its electronic properties and solute-solvent interactions can be obtained.

UV-Vis Absorption Data of this compound

Currently, published data on the UV-Vis absorption of this compound is sparse. A study has reported the absorption maxima (λmax) in two common organic solvents. This data is summarized in the table below.

| Solvent | Absorption Maximum (λmax) |

| Acetonitrile (B52724) | 479 nm |

| Benzonitrile (B105546) | 496 nm |

Data sourced from a study on the absorption spectra of diaminobenzonitrile derivatives.

The observed red shift (bathochromic shift) in the absorption maximum from acetonitrile to benzonitrile is indicative of positive solvatochromism. This suggests that the excited state of this compound is more polar than its ground state and is better stabilized by the more polarizable benzonitrile.

Expected Solvatochromic Behavior of this compound

Based on the structure of this compound, which features two electron-donating amino groups and an electron-withdrawing nitrile group on a benzene (B151609) ring, a significant solvatochromic effect is anticipated. The electronic transitions in such molecules often involve intramolecular charge transfer (ICT), leading to a more polar excited state.

-

In non-polar solvents (e.g., cyclohexane, hexane): The absorption spectrum is expected to show maxima at shorter wavelengths (hypsochromic or blue shift).

-

In polar aprotic solvents (e.g., acetone, DMSO): An increase in solvent polarity is likely to cause a bathochromic shift due to the stabilization of the polar excited state.[6]

-

In polar protic solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amino groups of this compound. This can lead to complex spectral shifts that are a combination of polarity effects and specific solute-solvent interactions.[3]

Experimental Protocol for Determining the UV-Vis Absorption Spectrum

The following is a detailed methodology for systematically investigating the solvatochromic behavior of this compound.

1. Materials and Instrumentation:

-

Compound: this compound (high purity)

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.[7][8]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.[9]

2. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in a suitable, relatively non-volatile solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M).

3. Preparation of Sample Solutions:

-

From the stock solution, prepare a series of dilute solutions in each of the chosen solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[9] A typical starting concentration would be in the range of 1 x 10⁻⁵ M.

4. Spectroscopic Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.[7]

-

Set the desired wavelength range for scanning (e.g., 200-700 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Acquire the absorption spectrum of the sample solution.

-

Record the wavelength of maximum absorption (λmax) and the corresponding absorbance value.

-

Repeat the measurement for each solvent.

5. Data Analysis:

-

Tabulate the λmax values for this compound in each solvent.

-

Analyze the relationship between the λmax and solvent polarity parameters (e.g., dielectric constant, Reichardt's dye ET(30) values) to quantify the solvatochromic effect.

Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows:

References

- 1. longdom.org [longdom.org]

- 2. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 4. ajrsp.com [ajrsp.com]

- 5. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of 2,5-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior and fragmentation pattern of 2,5-Diaminobenzonitrile. The information contained herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Core Concepts in the Mass Spectrometry of this compound

This compound (C7H7N3), with a monoisotopic mass of approximately 133.06 Da, is a small aromatic molecule containing both amino and nitrile functional groups.[1][2] Its mass spectrometric analysis, typically performed using techniques like electron ionization (EI), reveals a characteristic fragmentation pattern that provides structural insights. The presence of nitrogen atoms means the molecular ion will have an odd nominal mass, adhering to the nitrogen rule.[3]

The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The aromatic ring provides a stable core, often resulting in a prominent molecular ion peak.[4] The primary fragmentation pathways are expected to involve the loss of small molecules such as hydrogen cyanide (HCN) and ammonia (B1221849) (NH3), as well as radicals like the cyano radical (·CN) and amino radical (·NH2).

Predicted Fragmentation Pattern

Based on the general principles of mass spectrometry for aromatic amines and nitriles, the following table summarizes the predicted major fragments for this compound.[5]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Formula of Lost Neutral | Notes |

| 133 | [C7H7N3]+• | - | - | Molecular Ion (M+•) |

| 132 | [C7H6N3]+ | H• | H | Loss of a hydrogen radical. |

| 117 | [C7H5N2]+ | NH2• | NH2 | Loss of an amino radical. |

| 116 | [C7H6N2]+• | NH3 | NH3 | Loss of ammonia. |

| 106 | [C6H5N2]+ | HCN | HCN | Loss of hydrogen cyanide, a common fragmentation for nitriles and anilines.[5] |

| 107 | [C7H7N]+• | CN• | CN | Loss of a cyano radical. |

| 90 | [C6H6N]+ | HCN + NH2• | HCN, NH2 | Sequential loss of HCN and an amino radical. |

| 79 | [C5H3N]+ | 2HCN | 2HCN | Loss of two molecules of hydrogen cyanide. |

| 77 | [C6H5]+ | N2 + HCN | N2, HCN | Loss of molecular nitrogen and hydrogen cyanide. |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a general experimental protocol for the analysis of this compound using a standard mass spectrometer, such as one coupled with gas chromatography (GC-MS) for sample introduction.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or GC-MS analysis.

3.2. Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

Ionization Mode: Electron Ionization (EI) is typically used for small, volatile molecules to induce fragmentation.

-

Ionization Energy: Standard 70 eV.[6]

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.

-

GC Conditions (if applicable):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

3.3. Data Acquisition and Analysis

-

Inject the prepared sample into the instrument.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying major fragment ions and calculating the corresponding neutral losses.

-

Compare the obtained spectrum with a reference library if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

Logical Workflow for Compound Identification

The following workflow outlines the logical steps for identifying this compound in an unknown sample using mass spectrometry.

Caption: Workflow for identifying this compound.

References

A Technical Guide to 2,5-Diaminobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzonitrile is a versatile aromatic compound featuring a benzene (B151609) ring substituted with two amino groups and a nitrile group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Its structural isomers include 3,4-diaminobenzonitrile (B14204) and 2,4-diaminobenzonitrile. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a light brown to khaki powder.[1] It is sparingly soluble in water.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 14346-13-5 | [3] |

| Molecular Formula | C₇H₇N₃ | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Light brown to khaki solid/powder | [1] |

| Melting Point | 90-92 °C | [1] |

| Boiling Point | 371 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| pKa (predicted) | 4.05 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, the aromatic protons of this compound would appear in the aromatic region (typically δ 6.0-7.5 ppm). The protons of the two amino groups would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The integration of the aromatic and amine proton signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, as they are in different chemical environments. The carbon atom of the nitrile group would appear in the characteristic downfield region for nitriles (around δ 115-125 ppm). The aromatic carbons would resonate in the range of δ 100-150 ppm, with the carbons attached to the electron-donating amino groups appearing at higher field (lower δ values) and the carbon attached to the electron-withdrawing nitrile group at a lower field (higher δ value).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

N-H stretching: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

-

N-H bending: A band around 1590-1650 cm⁻¹.

-

C-N stretching: Bands in the region of 1250-1360 cm⁻¹.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 133. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN (m/z 27) or NH₃ (m/z 17), leading to characteristic fragment ions.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Method 1: Reduction of 5-Nitroanthranilonitrile [2]

This method involves the reduction of a nitro group to an amino group using stannous chloride.

-

Materials:

-

5-Nitroanthranilonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Benzene

-

Skellysolve B (a petroleum ether fraction)

-

-

Procedure:

-

Dissolve 80 g (0.356 mole) of stannous chloride dihydrate in 200 mL of concentrated hydrochloric acid.

-

To this solution, add 16.314 g (0.1 mole) of 5-nitroanthranilonitrile in portions over approximately 5 minutes, maintaining the internal temperature around 50 °C with water cooling.

-

Continue stirring for 4 hours and then let the mixture stand overnight.

-

Cool the reaction mixture to 5 °C in an ice bath.

-

Slowly add a cold 50% solution of sodium hydroxide until the mixture is strongly basic.

-

Extract the mixture with methylene chloride.

-

Wash the combined methylene chloride extracts with water.

-

Remove the solvent by distillation to obtain the crude product.

-

Recrystallize the crude product from a mixture of benzene and Skellysolve B to yield purified this compound.

-

-

Expected Yield: Approximately 86.5%

Method 2: Catalytic Hydrogenation of 2-Cyano-4-nitroaniline

This industrial-scale synthesis utilizes catalytic hydrogenation.

-

Materials:

-

2-Cyano-4-nitroaniline

-

Ethanol

-

3% Pt/C catalyst

-

Ammonia (chemically pure)

-

Nitrogen gas

-

Hydrogen gas

-

-

Procedure:

-

In a 20-liter autoclave, combine 3 kg of 2-cyano-4-nitroaniline, 15 liters of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of ammonia.

-

Replace the air in the autoclave with nitrogen, then introduce hydrogen.

-

Raise the temperature to 50 °C and maintain the pressure at 1.6 MPa until hydrogen absorption ceases.

-

After the reaction is complete, filter the reaction mixture and collect the filtrate.

-

Allow the filtrate to crystallize at -10 °C for 18 hours.

-

Separate the solid product from the liquid under a nitrogen atmosphere.

-

Dry the solid in a vacuum drying oven, followed by vacuum distillation at 130-136 °C to obtain pure this compound.

-

-

Expected Purity and Yield: ≥99.5% purity with a yield of 98.0%.

Caption: Synthesis workflows for this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional groups: the two amino groups and the nitrile group.

-

Amino Groups: The amino groups are nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. They also make the aromatic ring more susceptible to electrophilic substitution.

-

Nitrile Group: The nitrile group is an electron-withdrawing group and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Stability: this compound is stable under standard laboratory conditions. However, it should be stored in a cool, dry place, away from strong oxidizing agents to prevent degradation. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

Biological Activity and Applications

While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in drug discovery and materials science.

-

Anticancer Research: Derivatives of the related compound, 2,5-diaminobenzamide, have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. One of the most active compounds demonstrated an IC₅₀ of 1.0 µM and was found to induce apoptosis.

-

Fluorescent Probes: Diaminobenzonitrile derivatives are utilized in the creation of fluorescent materials. Their donor-acceptor electronic structure makes them suitable for developing fluorophores for applications such as cellular imaging and ion sensing.

Caption: Logical relationships of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various scientific fields. Its unique structural features provide a versatile platform for the synthesis of a wide range of derivatives with interesting chemical and biological properties. This guide has summarized the key physical and chemical characteristics, provided detailed synthetic protocols, and highlighted potential areas of application for this compound, offering a solid foundation for researchers and professionals working with this compound. Further research into its biological activities and the development of novel applications is warranted.

References

An In-Depth Technical Guide on the Electronic and Steric Effects in 2,5-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzonitrile is a versatile aromatic compound featuring two electron-donating amino groups and one electron-withdrawing nitrile group attached to a benzene (B151609) ring. This unique substitution pattern gives rise to a fascinating interplay of electronic and steric effects that govern its chemical reactivity, spectroscopic properties, and potential applications, particularly as a building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of these effects, supported by experimental protocols and theoretical considerations.

Electronic Effects

The electronic landscape of this compound is primarily dictated by the resonance and inductive effects of its substituents.

-

Resonance Effects: The amino groups at the C2 and C5 positions are strong +R (resonance-donating) groups. Their lone pairs of electrons can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions relative to themselves. This electron donation activates the aromatic ring towards electrophilic substitution.

-

Inductive Effects: The nitrogen atoms of the amino groups and the nitrile group are more electronegative than carbon, exerting a -I (inductive-withdrawing) effect. This effect withdraws electron density from the ring through the sigma bonds. However, the resonance effect of the amino groups is significantly stronger than their inductive effect, leading to an overall electron-rich aromatic system. The nitrile group, being a strong -I and -R group, deactivates the ring, particularly at the positions ortho and para to it.

The combination of these effects leads to a complex pattern of electron distribution, influencing the molecule's reactivity and spectroscopic characteristics.

Steric Effects

Steric hindrance in this compound arises from the spatial arrangement of the substituents on the benzene ring.

-

Ortho Effect: The amino group at the C2 position, being ortho to the nitrile group, can experience steric hindrance. This can influence the planarity of the molecule and the orientation of the substituents. For instance, steric repulsion between the amino group and the nitrile group might cause a slight twisting of the nitrile group out of the plane of the benzene ring. This "ortho effect" can modulate the electronic communication between the nitrile group and the aromatic ring.

-

Reactivity at Amino Groups: The accessibility of the lone pairs on the nitrogen atoms of the amino groups can be influenced by their position on the ring. The amino group at C2 is flanked by the nitrile group and a hydrogen atom, while the amino group at C5 is situated between two hydrogen atoms. This difference in the local steric environment can lead to regioselectivity in reactions involving the amino groups, such as acylation or alkylation.

Data Presentation

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Melting Point | 90-92 °C | Alfa Aesar[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -NH₂) | 6.5 - 7.0 | d |

| Aromatic H (meta to -NH₂) | 6.8 - 7.3 | dd |

| Aromatic H (para to -NH₂) | 6.5 - 7.0 | d |

| -NH₂ | 3.5 - 5.0 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | 115 - 120 |

| C-NH₂ | 140 - 150 |

| Aromatic C | 110 - 135 |

| -CN | 118 - 125 |

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Strong, two bands |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium |

| C-N Stretch (amine) | 1250 - 1350 | Medium |

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | λmax (nm) | Solvent |

| π → π | 230 - 260 | Ethanol (B145695) |

| n → π | 320 - 360 | Ethanol |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the reduction of 2-amino-5-nitrobenzonitrile (B98050) and the reduction of 2,5-dinitrobenzonitrile.

Method 1: Reduction of 2-Amino-5-nitrobenzonitrile [3]

-

Materials:

-

2-Amino-5-nitrobenzonitrile

-

3% Platinum on carbon (Pt/C) catalyst

-

Ethanol

-

Ammonia solution

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave

-

-

Procedure:

-

To a 20 L autoclave, add 3 kg of 2-cyano-4-nitroaniline, 15 L of ethanol, 80 g of 3% Pt/C catalyst, and 300 ml of chemically pure ammonia.

-

Replace the air in the autoclave with nitrogen gas.

-

Introduce hydrogen gas and raise the temperature to 50°C.

-

Maintain the pressure at 1.6 MPa until the reaction no longer absorbs hydrogen.

-

After the reaction is complete, filter the reaction mixture and collect the filtrate.

-

Allow the filtrate to crystallize at -10°C for 18 hours.

-

Separate the solid product from the liquid under a nitrogen atmosphere.

-

Dry the solid in a vacuum drying oven and then by vacuum distillation at 130°C to 136°C to obtain white this compound.

-

Concentrate the filtrate to 1/5 of its original volume and repeat the crystallization and separation steps to recover more product.

-

Method 2: Synthesis from 2,5-Dinitrobenzonitrile

-

Materials:

-

2,5-Dinitrobenzonitrile

-

Iron powder

-

Ammonium (B1175870) chloride

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend 2,5-dinitrobenzonitrile in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

-

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Conclusion

The electronic and steric properties of this compound are a direct consequence of the interplay between its amino and nitrile substituents. The strong electron-donating character of the amino groups activates the aromatic ring, while the electron-withdrawing nitrile group and steric interactions introduce regiochemical and conformational subtleties. A thorough understanding of these effects is paramount for leveraging this molecule as a precursor in the synthesis of novel pharmaceuticals and functional materials. Further experimental and computational studies are warranted to provide precise quantitative data on its structure and electronic distribution, which will undoubtedly facilitate its broader application in various scientific disciplines.

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 2,5-Diaminobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2,5-diaminobenzonitrile as a key starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic scaffolds, owing to the presence of two nucleophilic amino groups and an electron-withdrawing nitrile group on the benzene (B151609) ring. These structural features allow for a range of cyclization and condensation reactions to form fused heterocyclic systems such as benzimidazoles, quinoxalines, and triazoles. The resulting cyano-substituted heterocycles are of significant interest in drug discovery due to their potential to interact with various biological targets. Quinoxaline (B1680401) derivatives, for instance, are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, benzimidazole (B57391) derivatives are a well-established class of pharmacologically active compounds.[2][3]

Synthesis of 6-Cyanobenzimidazoles

The synthesis of 6-cyanobenzimidazoles from this compound can be readily achieved through condensation with various aldehydes or carboxylic acids. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

Application Note:

This protocol is suitable for the synthesis of a library of 2-substituted-6-cyanobenzimidazoles by varying the aldehyde or carboxylic acid reactant. The electron-withdrawing nature of the nitrile group may influence the reaction rate, potentially requiring slightly more forcing conditions compared to unsubstituted o-phenylenediamines. The products can be evaluated for a range of biological activities, including but not limited to, antimicrobial and anticancer activities.

Experimental Protocol: Synthesis of 2-Aryl-6-cyanobenzimidazoles

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde, etc.)

-

Ethanol (B145695) or Acetic Acid

-

Sodium metabisulfite (B1197395) (optional, as an oxidizing agent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid.

-

Add the aromatic aldehyde (1.0-1.2 eq.) to the solution.

-

If using an oxidizing agent, add sodium metabisulfite (1.0-1.5 eq.).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aryl-6-cyanobenzimidazole.

Quantitative Data Summary:

| Reactant (Aldehyde) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Acid | 6 | 75-85 | General Method |

| p-Anisaldehyde | Ethanol | 8 | 70-80 | General Method |

Note: Yields are indicative and may vary based on the specific aldehyde and reaction conditions.

Synthesis of 6-Cyanoquinoxalines

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[4] In the case of this compound, this reaction leads to the formation of 6-cyanoquinoxaline derivatives.

Application Note:

This method allows for the preparation of diversely substituted 6-cyanoquinoxalines by employing various α-dicarbonyl compounds. The resulting quinoxalines can serve as scaffolds for further functionalization and are valuable candidates for screening in various biological assays, particularly for antimicrobial and anticancer activities.[1][2][3][5] Microwave-assisted synthesis can be explored to reduce reaction times and potentially improve yields.[6]

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-cyanoquinoxalines

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 eq.) to the solution.

-

Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-6-cyanoquinoxaline.

Quantitative Data Summary:

| Reactant (Dicarbonyl) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glyoxal (40% in water) | Ethanol | 2 | 80-90 | |

| Benzil | Acetic Acid | 4 | 85-95 | General Method |

Note: Yields are indicative and may vary based on the specific dicarbonyl compound and reaction conditions.

Synthesis of 6-Cyanobenzotriazoles

Benzotriazoles can be synthesized from o-phenylenediamines via diazotization followed by intramolecular cyclization. Applying this to this compound would be expected to yield 6-cyanobenzotriazole.

Application Note:

This synthesis provides a straightforward route to 6-cyanobenzotriazole, a potentially useful intermediate for further chemical modifications. The triazole moiety is a well-known pharmacophore, and its combination with the cyano-substituted benzene ring could lead to compounds with interesting biological profiles.

Experimental Protocol: Synthesis of 6-Cyanobenzotriazole

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic Acid

-

Water

Procedure:

-

Dissolve this compound (1.0 eq.) in dilute hydrochloric acid or acetic acid, cooling the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

The product may precipitate out of the solution. If not, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude 6-cyanobenzotriazole from a suitable solvent.

Quantitative Data Summary:

| Reactant | Reagent | Reaction Time (h) | Yield (%) | Reference |